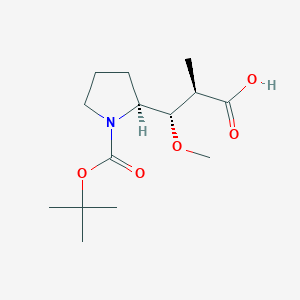![molecular formula C110H72N12 B11762987 2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine](/img/structure/B11762987.png)
2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine is a complex organic compound with a unique structure characterized by multiple pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine rings, followed by their functionalization and coupling to form the final compound. Common reagents used in these reactions include pyridine derivatives, halogenating agents, and coupling catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反应分析
Types of Reactions
2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce reduced pyridine derivatives.
科学研究应用
2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s multiple pyridine rings allow it to form strong coordination bonds with metal ions, which can modulate the activity of metalloenzymes or other metal-dependent biological processes.
相似化合物的比较
Similar Compounds
4’,4’‘’‘- (1,4-phenylene)bis (2,2’6’,2’'-terpyridine): Another compound with multiple pyridine rings, used in coordination chemistry and materials science.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with applications in catalysis and supramolecular chemistry.
Uniqueness
2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine is unique due to its complex structure and the presence of multiple pyridine rings, which provide versatile coordination and reactivity properties. This makes it particularly valuable in fields requiring precise molecular interactions and advanced material properties.
属性
分子式 |
C110H72N12 |
|---|---|
分子量 |
1561.8 g/mol |
IUPAC 名称 |
2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine |
InChI |
InChI=1S/C110H72N12/c1-9-53-111-93(29-1)101-65-89(66-102(119-101)94-30-2-10-54-112-94)85-25-17-21-81(61-85)73-37-45-77(46-38-73)109(78-47-39-74(40-48-78)82-22-18-26-86(62-82)90-67-103(95-31-3-11-55-113-95)120-104(68-90)96-32-4-12-56-114-96)110(79-49-41-75(42-50-79)83-23-19-27-87(63-83)91-69-105(97-33-5-13-57-115-97)121-106(70-91)98-34-6-14-58-116-98)80-51-43-76(44-52-80)84-24-20-28-88(64-84)92-71-107(99-35-7-15-59-117-99)122-108(72-92)100-36-8-16-60-118-100/h1-72H |
InChI 键 |
FHVBMIPYFGDXRO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=CC(=C4)C5=CC=C(C=C5)C(=C(C6=CC=C(C=C6)C7=CC(=CC=C7)C8=CC(=NC(=C8)C9=CC=CC=N9)C1=CC=CC=N1)C1=CC=C(C=C1)C1=CC(=CC=C1)C1=CC(=NC(=C1)C1=CC=CC=N1)C1=CC=CC=N1)C1=CC=C(C=C1)C1=CC(=CC=C1)C1=CC(=NC(=C1)C1=CC=CC=N1)C1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


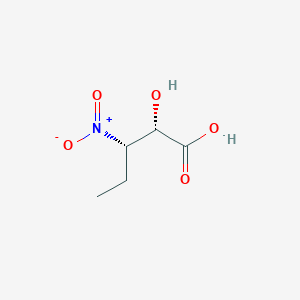
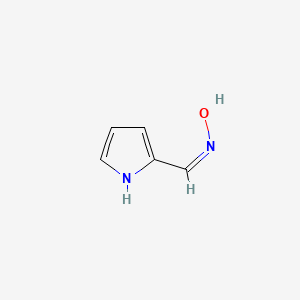

![ethyl (2E)-2-chloro-2-[(4-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11762923.png)
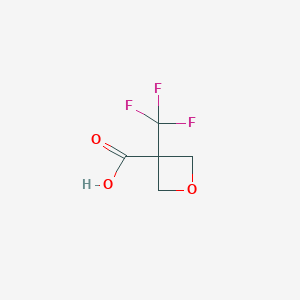


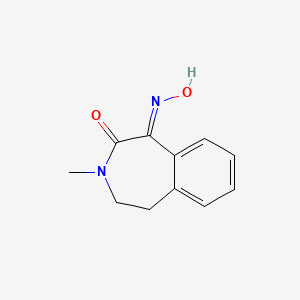


![3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11762968.png)
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(furan-2-yl)methanone](/img/structure/B11762969.png)
